EDTA disodium salt

Description

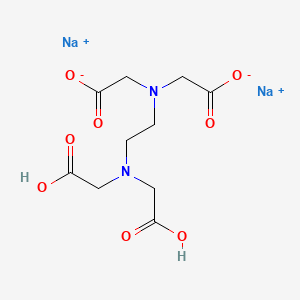

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14N2Na2O8 |

|---|---|

Molecular Weight |

336.21 g/mol |

IUPAC Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI Key |

ZGTMUACCHSMWAC-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EDTA Disodium Salt

Introduction

Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt is a polyamino carboxylic acid renowned for its profound ability to act as a chelating agent. Its primary mechanism of action is the formation of stable, water-soluble complexes with di- and trivalent metal cations, effectively sequestering them from a solution and rendering them chemically inert.[1][2] This property makes EDTA an indispensable tool in a vast range of applications for researchers, scientists, and drug development professionals, from preventing degradation of biological macromolecules to treating heavy metal poisoning.[3][] This guide provides a detailed examination of its core mechanism, quantitative binding data, relevant experimental protocols, and visualized representations of its action in biochemical contexts.

Core Mechanism of Action: Chelation

The fundamental mechanism of EDTA is chelation, a process involving the formation of multiple coordinate bonds between a single central metal ion and a polydentate ligand.[3] The EDTA molecule is a hexadentate ligand, meaning it has six points of attachment to a metal ion: the two nitrogen atoms of the ethylenediamine (B42938) backbone and the four carboxylate groups.[5]

When EDTA disodium salt is introduced into a solution containing metal ions, the deprotonated form of the molecule (Y⁴⁻) envelops a single metal ion (Mⁿ⁺). The nitrogen and oxygen atoms act as electron-pair donors, forming a highly stable, cage-like octahedral complex.[5][6] This 1:1 metal-to-EDTA complex is exceptionally stable due to the chelate effect, which is the enhanced stability resulting from the formation of multiple rings in the complex structure.[2] This process effectively removes "free" metal ions from the solution, preventing them from participating in other, often undesirable, chemical reactions.[2]

Quantitative Analysis: Stability Constants

The efficacy of EDTA as a chelating agent is quantified by the stability constant (Kf), also known as the formation constant. This equilibrium constant measures the strength of the interaction between EDTA and a metal ion. A higher log Kf value indicates a stronger bond and a more stable complex.[2][6] The stability of these complexes is pH-dependent, as the protonation of the carboxylate groups can compete with metal ion binding.[5]

| Metal Ion | Stability Constant (log Kf) |

| Fe³⁺ | 25.1[7] |

| Co³⁺ | 41.4[7] |

| Cr³⁺ | 23.4[7] |

| Cu²⁺ | 18.78[7] |

| Ni²⁺ | 18.4[7] |

| Zn²⁺ | 16.5[7] |

| Cd²⁺ | 16.5[7] |

| Co²⁺ | 16.45[7] |

| Fe²⁺ | 14.30[7] |

| Mn²⁺ | 13.89[7] |

| Ca²⁺ | 10.65[7] |

| Mg²⁺ | 8.79[7] |

| Na⁺ | 1.86[7] |

Values are for complexes with the fully deprotonated EDTA⁴⁻ ligand at 25°C and an ionic strength of 0.1 M, unless otherwise specified.[8]

Experimental Protocol: Determination of Stability Constants

A common method for determining the conditional stability constants of metal-EDTA complexes is through competitive electrospray ionization mass spectrometry (ESI-MS).[9] This technique monitors the competition of two different metal ions for a limited amount of EDTA.

Methodology: Competitive ESI-MS [9]

-

Preparation of Reference Solution: A solution is prepared with a known concentration of EDTA and a metal ion (M₁) for which the stability constant is well-established, forming a reference complex (M₁-EDTA).

-

Introduction of Competing Ion: A second metal ion (M₂) is added to the solution at a known concentration. This ion will compete with M₁ for binding to EDTA, establishing a new equilibrium.

-

Mass Spectrometry Analysis: The solution is infused into an ESI-mass spectrometer. The instrument measures the relative signal intensities of the M₁-EDTA complex, the M₂-EDTA complex, and any free ions.

-

Data Acquisition: The signal response of the reference complex (M₁-EDTA) is monitored as the concentration of the competing metal ion (M₂) is varied.

-

Calculation: Using the known stability constant of the M₁-EDTA complex and the measured signal intensities at equilibrium, the conditional stability constant for the M₂-EDTA complex is calculated through solution equilibria equations.[9]

-

pH Control: The entire experiment must be conducted in a buffered solution to maintain a constant pH, as the stability constants are highly pH-dependent.

Applications in Biological Systems and Research

Inhibition of Metalloenzymes

Many enzymes, particularly nucleases (DNases and RNases) and metalloproteases, require divalent cations like Mg²⁺ or Zn²⁺ as essential cofactors for their catalytic activity.[10][11] EDTA's primary role in molecular biology is to inhibit these enzymes. By chelating the available Mg²⁺ and other divalent cations in a solution, EDTA renders these cofactors unavailable to the enzyme's active site, leading to a loss of enzymatic activity and protecting macromolecules like DNA, RNA, and proteins from degradation.[10][12]

Experimental Workflow: Nucleic Acid Extraction

EDTA is a critical component of lysis and storage buffers (e.g., TE buffer) used in nucleic acid extraction protocols. Its function is to protect the DNA and RNA from degradation by endogenous nucleases released during cell lysis.

Impact on Signaling Pathways

While EDTA does not typically act as a direct ligand for signaling receptors, its ability to chelate metal ions can indirectly affect signaling pathways. For instance, some studies have noted that EDTA can influence cell proliferation, migration, and differentiation by altering the availability of ions like Ca²⁺, which are critical second messengers in numerous pathways.[13] However, it is important to note that some observed cellular effects of EDTA may not be due to its chelating action alone.[14][15] For example, one study found that EDTA enhances cAMP production in certain cells through a mechanism that appears independent of its ability to bind metal ions.[15] These indirect or non-canonical effects highlight the complexity of introducing a potent chelator into a biological system and are an area of ongoing research.

References

- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 2. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]

- 3. Exploring the Role of EDTA as a Chelating Agent in Environmental and Industrial Applications [thinkdochemicals.com]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. EDTA - MOTM [chm.bris.ac.uk]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 9. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neofroxx.com [neofroxx.com]

- 11. samnicholls.net [samnicholls.net]

- 12. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 13. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of EDTA Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid disodium (B8443419) salt, commonly known as disodium EDTA, is a polyaminocarboxylic acid and a stalwart chelating agent. Its remarkable ability to sequester divalent and trivalent metal ions renders it an indispensable tool across a multitude of scientific disciplines, including biomedical research, pharmaceutical development, and analytical chemistry. This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of disodium EDTA, with a focus on quantitative data, experimental protocols, and molecular interactions.

Chemical and Physical Properties

Disodium EDTA is typically available as a white, odorless, crystalline powder. It is most commonly found as the dihydrate form (C₁₀H₁₄N₂Na₂O₈·2H₂O).[1][2] The anhydrous form (C₁₀H₁₄N₂Na₂O₈) can be obtained by drying the dihydrate. Below is a summary of its key quantitative properties.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₂Na₂O₈ (anhydrous) C₁₀H₁₄N₂Na₂O₈·2H₂O (dihydrate) | [1][2] |

| Molecular Weight | 336.21 g/mol (anhydrous) 372.24 g/mol (dihydrate) | [3][4] |

| Appearance | White crystalline powder | [2] |

| Melting Point | Decomposes at 252 °C | [3] |

| Solubility in Water | Highly soluble. Solubility increases with pH. | [5][6] |

| Solubility in Organic Solvents | Limited solubility in ethanol (B145695) and ethyl ether. | [5][7] |

| pKa Values (of EDTA) | pKa₁ = 0, pKa₂ = 1.5, pKa₃ = 2.0, pKa₄ = 2.66 (carboxyl groups) pKa₅ = 6.16, pKa₆ = 10.24 (amino groups) | [1] |

| pH of 5% Aqueous Solution | 4.0 - 6.0 | [5] |

Chemical Structure and Chelation

The efficacy of disodium EDTA as a chelating agent is a direct consequence of its molecular structure. The molecule consists of an ethylenediamine (B42938) backbone with four carboxymethyl groups (-CH₂COOH). These four carboxylates and the two tertiary amine nitrogens act as six donor atoms, allowing EDTA to form a stable, cage-like structure around a metal ion. This hexadentation results in the formation of five, five-membered chelate rings, which is an entropically favorable arrangement, contributing to the high stability of the metal-EDTA complexes.[8]

The chelation process is pH-dependent. At lower pH values, the carboxyl groups are protonated, reducing the molecule's ability to bind metal ions. As the pH increases, these groups deprotonate, enhancing the chelating capacity.

Below is a diagram illustrating the chelation of a generic divalent metal ion (M²⁺) by the fully deprotonated EDTA⁴⁻ ligand.

References

- 1. annexechem.com [annexechem.com]

- 2. scribd.com [scribd.com]

- 3. Edta disodium | C10H18N2Na2O10 | CID 44120005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylene diamine tetra-acetic acid, disodium salt [webbook.nist.gov]

- 5. crick.ac.uk [crick.ac.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. web.abo.fi [web.abo.fi]

- 8. researchgate.net [researchgate.net]

The Role of Disodium EDTA as a Chelating Agent in Biological Systems: A Technical Guide

Disodium (B8443419) ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that serves as a powerful and widely utilized chelating agent in a vast array of biological and biomedical applications.[1][2] Its fundamental mechanism of action, the sequestration of metal ions, allows for the precise control of metal-dependent processes, making it an indispensable tool for researchers, scientists, and drug development professionals.[2][3] This technical guide provides an in-depth exploration of the core functions of disodium EDTA, its applications, and detailed experimental protocols.

Mechanism of Action: The Chemistry of Chelation

EDTA's efficacy as a chelating agent is rooted in its molecular structure. It possesses four carboxylate groups and two amine groups that can collectively donate six lone pairs of electrons to a metal ion.[1][2] This allows a single EDTA molecule to form multiple coordination bonds with a metal ion, effectively "wrapping" around it to form a stable, water-soluble complex known as a chelate.[1][4] This process prevents the metal ion from participating in other chemical reactions.[2]

The stability of the metal-EDTA complex is dependent on the specific metal ion, with EDTA showing a particularly high affinity for divalent and trivalent cations.[2][5] The pH of the solution also plays a critical role; EDTA's chelating ability is more potent at higher pH levels.[2]

Caption: Diagram illustrating the formation of a stable complex between a metal ion and an EDTA molecule.

Key Applications in Biological Systems

EDTA's ability to sequester metal ions is leveraged in numerous biological applications.

EDTA is the anticoagulant of choice for most hematological testing.[6][7] The blood coagulation cascade is a series of enzymatic reactions that are critically dependent on calcium ions (Ca²⁺) as a cofactor.[4][7] By chelating the free Ca²⁺ in a blood sample, EDTA effectively and irreversibly prevents the activation of clotting factors, thereby inhibiting clot formation and preserving the blood in a fluid state.[6][7][8] This preserves the morphology and count of blood cells for analyses like Complete Blood Counts (CBCs).[6][8]

Caption: EDTA prevents blood clotting by chelating Ca²⁺, a critical cofactor in the coagulation cascade.

In cell culture, disodium EDTA is widely used to detach adherent cells from culture surfaces and from each other.[9] Cell adhesion is mediated by molecules such as cadherins (cell-cell) and integrins (cell-matrix), which require Ca²⁺ and Mg²⁺ to maintain their proper conformation and function.[9] By chelating these divalent cations, EDTA disrupts these interactions, causing the cells to round up and detach.[9] It is often used in combination with the enzyme trypsin to enhance the dissociation process.[10]

Caption: A typical experimental workflow for detaching adherent cells using a Trypsin-EDTA solution.

Many enzymes, particularly metalloproteinases, require metal ions for their catalytic activity.[11] Matrix metalloproteinases (MMPs), for example, contain a catalytic zinc ion (Zn²⁺) in their active site.[12] EDTA can act as a broad-spectrum inhibitor of these enzymes by chelating this essential metal ion, rendering the enzyme inactive.[11][12] This property is valuable in research to prevent the degradation of protein samples by endogenous proteases.[13]

Caption: EDTA inhibits metalloproteinases by chelating the essential zinc ion from the enzyme's active site.

In the pharmaceutical industry, disodium EDTA is a crucial excipient used to enhance the stability and shelf-life of drug formulations.[3][14] Trace metal ions can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[3] By sequestering these metal ions, EDTA prevents these degradation pathways, ensuring the drug maintains its potency and quality.[3][14] It can also improve the solubility and bioavailability of certain drugs by preventing the precipitation of the API with metal ions.[3][15]

EDTA is a standard component of many buffers used in molecular biology, such as TE (Tris-EDTA), TAE, and TBE buffers.[][17] Its primary role is to protect DNA and RNA from enzymatic degradation.[] Nucleases (DNases and RNases) that can degrade nucleic acids often require divalent cations like Mg²⁺ as cofactors.[18] EDTA chelates these ions, thereby inactivating the nucleases and preserving the integrity of the nucleic acid samples.[][18]

Quantitative Data

The stability of the complex formed between EDTA and a metal ion is described by the formation constant (K_f), often expressed in its logarithmic form (log K_f). A higher log K_f value indicates a more stable complex.

Table 1: Stability Constants (log K_f) of Metal-EDTA Complexes

| Metal Ion | log K_f |

|---|---|

| Ca²⁺ | 10.65[5] |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 14.0 |

| Fe²⁺ | 14.3 |

| Co²⁺ | 16.3 |

| Ni²⁺ | 18.6 |

| Cu²⁺ | 18.8 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Pb²⁺ | 18.0 |

| Fe³⁺ | 25.1 |

Values are approximate and can vary with conditions such as temperature and ionic strength.[19]

Table 2: Recommended Concentrations of Disodium EDTA for Various Applications

| Application | Typical Concentration | Notes |

|---|---|---|

| Anticoagulation | 1.5 - 2.2 mg/mL of blood[20] | K₂EDTA is preferred for hematology as it has minimal effect on red blood cell size.[20] |

| Cell Detachment (alone) | 2 - 5 mM in PBS[9] | Incubation time is cell-type dependent (5-15 minutes).[9] |

| Cell Detachment (with Trypsin) | 0.05% Trypsin with 1 mM EDTA[10] | A common formulation for routine cell passaging. |

| MMP Inhibition | 1 - 10 mM[12] | Effective for inhibiting a broad range of metalloproteinases.[12] |

| Nucleic Acid Protection | 1 mM (in TE Buffer) | Standard concentration for protecting DNA and RNA from nucleases. |

Experimental Protocols

This is a standard concentrated stock solution used for preparing various buffers and working solutions.[17]

Materials:

-

Disodium EDTA dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O, MW: 372.24 g/mol )[17]

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 N)[17]

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder and beaker

Protocol:

-

To prepare 1 liter of solution, weigh out 186.1 g of disodium EDTA dihydrate and add it to a beaker containing approximately 800 mL of deionized water.[17]

-

Stir the mixture vigorously on a magnetic stirrer. The EDTA salt will not dissolve at this stage.[17]

-

Slowly add NaOH while monitoring the pH with a calibrated pH meter. The EDTA will begin to dissolve as the pH approaches 8.0.[9][17]

-

Continue adding NaOH until the pH is exactly 8.0. The solution should become clear, indicating all the EDTA has dissolved.[17]

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.[17]

-

Sterilize the solution by autoclaving.[17] Store at room temperature.[17]

This protocol is a standard method for passaging adherent cell lines.[9][21]

Materials:

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free[9]

-

0.05% Trypsin-EDTA solution, pre-warmed to 37°C[9]

-

Complete cell culture medium (containing fetal bovine serum to neutralize trypsin)[9]

-

Sterile pipettes and culture vessels

Protocol:

-

Aspirate the old culture medium from the flask or plate containing the confluent cell monolayer.

-

Gently wash the cells with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum.[9] Aspirate the PBS.

-

Add a sufficient volume of pre-warmed 0.05% Trypsin-EDTA solution to cover the cell layer (e.g., 1-2 mL for a T-25 flask).[9][21]

-

Incubate the vessel at 37°C for 2-5 minutes. Monitor the cells under a microscope until they appear rounded and detached.[9] Gentle tapping of the vessel can aid detachment.

-

Once detached, add 4-5 volumes of complete culture medium to the vessel to neutralize the trypsin activity.[9]

-

Gently pipette the cell suspension up and down to create a single-cell suspension. The cells are now ready for counting and re-plating.

Gelatin zymography is a common method to assess the activity of gelatinases (e.g., MMP-2, MMP-9) and the efficacy of inhibitors like EDTA.[11]

Materials:

-

Protein sample containing MMPs (e.g., cell culture supernatant)

-

SDS-PAGE gel co-polymerized with gelatin (e.g., 1 mg/mL)

-

Sample buffer without reducing agents

-

Incubation buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

-

EDTA solution (e.g., 100 mM stock) for inhibition control

-

Staining solution (e.g., Coomassie Brilliant Blue)

-

Destaining solution

Protocol:

-

Prepare protein samples. For the inhibition control, pre-incubate a sample with a final concentration of 10 mM EDTA.

-

Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel in a renaturing buffer (e.g., Tris buffer with Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubate the gel overnight at 37°C in an incubation buffer containing necessary cofactors (Ca²⁺, Zn²⁺). For the control lane, the incubation buffer should also contain 10 mM EDTA.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of protease activity will appear as clear bands against a blue background, where the gelatin has been degraded. The lane containing EDTA should show no or significantly reduced clearing, demonstrating inhibition.[22]

Conclusion

Disodium EDTA is a cornerstone chelating agent in modern biological and biomedical science. Its ability to form stable complexes with metal ions provides a simple yet highly effective method for controlling a wide range of metal-dependent biological processes. From preventing blood coagulation in diagnostic tests to enabling the routine culture of cells and protecting precious nucleic acid samples, the applications of disodium EDTA are both broad and critical. A thorough understanding of its mechanism, quantitative properties, and proper experimental use is essential for any researcher or professional in the life sciences.

References

- 1. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 2. The Role of EDTA as a Chelating Agent in Various Applications [thinkdochemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. edtatube.com [edtatube.com]

- 5. youtube.com [youtube.com]

- 6. The role of ethylenediamine tetraacetic acid (EDTA) as in vitro anticoagulant for diagnostic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. edtatube.com [edtatube.com]

- 9. benchchem.com [benchchem.com]

- 10. caissonlabs.com [caissonlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. chemignition.com [chemignition.com]

- 15. valudor.com [valudor.com]

- 17. benchchem.com [benchchem.com]

- 18. ETHYLENEDIAMINETETRAACETIC ACID DISODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 19. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 20. droracle.ai [droracle.ai]

- 21. Cell Culture Protocols [cellbiologics.net]

- 22. journals.asm.org [journals.asm.org]

Understanding the purity grades of EDTA disodium salt for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA-2Na) is an indispensable chelating agent in the modern laboratory, binding metal ions that can otherwise interfere with biological and chemical processes. The selection of an appropriate purity grade of this reagent is paramount to ensure the accuracy, reproducibility, and validity of experimental results. This guide provides an in-depth overview of the various purity grades of EDTA disodium salt, their specific applications, and the experimental protocols for their quality assessment.

Understanding the Purity Grades of this compound

The purity of this compound is defined by its assay value and the permissible limits of various impurities. Different applications necessitate different levels of purity, which are codified into various grades. The most common grades encountered in a laboratory setting are Pharmacopeia (USP, EP, BP, JP), ACS Reagent, Molecular Biology, and Industrial Grade.

Pharmacopeia Grades (USP, EP, BP, JP)

These grades meet the stringent requirements of the respective pharmacopeias and are intended for use in pharmaceutical manufacturing and quality control. They are characterized by a high assay (typically 99.0% to 101.0% on a dried basis) and strict limits on impurities such as heavy metals, iron, and nitrilotriacetic acid (NTA), a common process impurity.[1][2][3][4][5][6][7][8]

ACS Reagent Grade

The American Chemical Society (ACS) sets specifications for reagents suitable for analytical use.[9][10] ACS grade this compound is ideal for preparing analytical solutions, buffers, and in complexometric titrations where high purity is essential for accurate results.[11]

Molecular Biology Grade

For sensitive applications such as PCR, DNA sequencing, and enzymatic assays, it is crucial to use reagents free from nucleases (DNase and RNase) and proteases.[12][13][14][15] Molecular biology grade this compound is specifically tested for and certified to be free of these enzymes, ensuring the integrity of nucleic acids and proteins in the experiment.[12][13][14][15]

Industrial Grade

Also known as technical grade, this is the least pure form of this compound. While not suitable for most laboratory research due to the presence of significant impurities, it is widely used in industrial applications such as water treatment, cleaning, and in the textile industry.[3][16]

Comparison of Purity Grade Specifications

The following table summarizes the typical specifications for various high-purity grades of this compound. It is important to always refer to the Certificate of Analysis (CoA) for lot-specific values.

| Specification | USP Grade | EP Grade | BP Grade | JP Grade | ACS Reagent Grade | Molecular Biology Grade |

| Assay | 99.0% - 101.0% (dried basis)[4] | 98.5% - 101.0% (dihydrate)[1] | 98.5% - 101.0% (dihydrate)[1] | ≥99.0% (dihydrate)[3][6] | 99.0% - 101.0%[11] | ≥99.0% |

| pH (5% solution) | 4.0 - 6.0[4] | 4.0 - 5.5[1] | 4.0 - 5.5[1] | 4.3 - 4.7 (1% solution)[6] | 4.0 - 6.0[11] | Typically 4.0 - 6.0 |

| Loss on Drying | 8.7% - 11.4%[4] | 8.7% - 11.4%[1] | 8.7% - 11.4%[1] | - | - | - |

| Nitrilotriacetic Acid (NTA) | ≤ 0.1%[4] | ≤ 0.1%[1] | ≤ 0.1%[1] | - | ≤ 0.1%[11] | Not typically specified |

| Heavy Metals (as Pb) | ≤ 0.005%[4] | ≤ 20 ppm | ≤ 20 ppm | - | ≤ 0.005%[11] | Not typically specified |

| Iron (Fe) | - | ≤ 80 ppm[1] | ≤ 80 ppm[1] | - | ≤ 0.01%[11] | ≤ 10 ppm[15] |

| DNase/RNase/Protease | Not specified | Not specified | Not specified | Not specified | Not specified | Not detectable[8] |

Experimental Protocols for Quality Assessment

The following are key experimental methodologies for verifying the purity and quality of this compound.

Assay by Complexometric Titration

This method determines the purity of this compound by titrating it against a solution of a metal ion with a known concentration.

Methodology:

-

Preparation of a Standard Calcium Carbonate Solution: Accurately weigh approximately 0.4 g of calcium carbonate (previously dried at 110°C for 2 hours) and transfer it to a 500 mL conical flask.[17]

-

Add 10 mL of water and swirl to form a slurry.[17]

-

Carefully add 2 mL of dilute hydrochloric acid to dissolve the calcium carbonate.[17]

-

Add 100 mL of water.[17]

-

Preparation of the EDTA Solution: Accurately weigh about 5 g of the this compound sample, dissolve it in water, and dilute to 250 mL in a volumetric flask.

-

Titration: To the calcium carbonate solution, add 30 mL of the prepared EDTA solution from a burette with constant stirring.[17]

-

Add 15 mL of sodium hydroxide (B78521) solution and approximately 300 mg of Hydroxy Naphthol Blue indicator.[17]

-

Continue the titration with the EDTA solution until the solution turns a distinct blue color.[17]

-

Calculation: The molarity of the EDTA solution is calculated based on the stoichiometry of the reaction with calcium carbonate. The assay is then determined as a percentage of the expected value.

Determination of Nitrilotriacetic Acid (NTA) by HPLC

This method quantifies the amount of NTA, a potential process impurity, using High-Performance Liquid Chromatography.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, by adding 10 mL of 1.0 M tetrabutylammonium (B224687) hydroxide in methanol (B129727) to 200 mL of water and adjusting the pH to 7.5 with 1 M phosphoric acid. Dilute to 1000 mL with a mixture of methanol and water.[4]

-

Standard Solution Preparation: Prepare a standard solution containing a known concentration of NTA and this compound in the mobile phase.[4]

-

Sample Solution Preparation: Prepare a solution of the this compound sample in the mobile phase.[4]

-

Chromatographic Conditions:

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The amount of NTA in the sample is determined by comparing the peak area of NTA in the sample chromatogram to that in the standard chromatogram.[4]

DNase and RNase Activity Assay

This protocol is essential for qualifying this compound for molecular biology applications. It involves incubating the reagent with a nucleic acid substrate and detecting any degradation.

Methodology:

-

Substrate: A fluorescently labeled DNA or RNA oligonucleotide probe is commonly used.[2][3]

-

Reaction Setup:

-

In a microcentrifuge tube, add the DNA or RNA probe.

-

Add a reaction buffer.

-

Add a solution of the this compound to be tested.

-

Include positive controls (with known DNase or RNase) and negative controls (with nuclease-free water).

-

-

Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1 hour to overnight).

-

Detection:

-

Fluorescence-based: The cleavage of the probe by nucleases separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured with a fluorometer.[3][9]

-

Gel-based: The reaction products are run on an agarose (B213101) or polyacrylamide gel. Degradation of the nucleic acid is visualized as a smear or the disappearance of the intact probe band.[14]

-

-

Interpretation: The absence of nucleic acid degradation in the sample lane, in contrast to the positive control, indicates that the this compound is free of detectable nuclease activity.

The Critical Role of EDTA Purity in Specific Applications

The choice of this compound grade directly impacts the outcome of various laboratory procedures. The following diagrams illustrate workflows and pathways where the purity of EDTA is of utmost importance.

References

- 1. Ethylenediaminetetraacetic acid, EDTA, disodium salt, dihydrate, Pharmpur®, Ph Eur, BP, USP - Scharlab [scharlab.com]

- 2. scribd.com [scribd.com]

- 3. 6381-92-6・Disodium Edetate Hydrate [CertiPro:JP,Endotoxin test]・042-34617・046-34615[Detail Information] | [Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. uspbpep.com [uspbpep.com]

- 5. This compound dihydrate, 99%, Ph. Eur. grade [cymitquimica.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. pdf.dutscher.com [pdf.dutscher.com]

- 8. itwreagents.com [itwreagents.com]

- 9. GPR65 (TDAG8) inhibits intestinal inflammation and colitis-associated colorectal cancer development in experimental mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The G protein-coupled receptor T-cell death-associated gene 8 (TDAG8) facilitates tumor development by serving as an extracellular pH sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton-sensing G protein-coupled receptors - Wikipedia [en.wikipedia.org]

- 13. biorxiv.org [biorxiv.org]

- 14. fao.org [fao.org]

- 15. Proton-Sensing GPCRs in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proton-Sensing GPCRs in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide for Researchers: EDTA vs. Disodium EDTA in Scientific Applications

Ethylenediaminetetraacetic acid (EDTA) and its disodium (B8443419) salt are foundational chelating agents in research, playing critical roles from preserving biological samples to stabilizing pharmaceutical formulations. While both function by sequestering metal ions, their distinct chemical properties—primarily solubility and pH—dictate their suitability for specific applications. This guide provides an in-depth comparison to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their experimental needs.

Core Chemical and Physical Differences

The primary distinction lies in their form: EDTA is a free acid, whereas disodium EDTA is the salt form where two of the four carboxylic acid groups are neutralized with sodium ions.[1] This structural difference has significant practical implications.

-

Solubility: EDTA in its free acid form is poorly soluble in water.[2] In contrast, disodium EDTA is readily soluble in water, a property that makes it far more convenient for preparing aqueous solutions and buffers.[1][3] The increased polarity from the sodium ions facilitates interaction with water molecules.[1] The solubility of EDTA salts increases with pH.[4]

-

pH: As an acid, dissolving EDTA in water creates an acidic solution. Disodium EDTA, being a salt of a weak acid and a strong base, typically produces a solution with a pH between 4.0 and 6.0.[2][5] This inherent pH is a crucial consideration for biological experiments where maintaining a specific pH is vital.

-

Chelation Efficacy: Both forms are powerful chelating agents, forming stable complexes with most divalent and trivalent metal ions like Ca²⁺, Mg²⁺, Fe²⁺, and Fe³⁺.[][7][8] However, the chelation capacity of EDTA is highly pH-dependent. The fully deprotonated form of EDTA is the most effective chelating species, and its prevalence increases significantly at a higher pH.[9] Therefore, for optimal chelation, EDTA solutions are often adjusted to a pH of 8.0 or higher.[4]

| Property | EDTA (Free Acid) | Disodium EDTA (Dihydrate) |

| Chemical Formula | C₁₀H₁₆N₂O₈[1] | C₁₀H₁₄N₂Na₂O₈·2H₂O[5] |

| Molar Mass | ~292.24 g/mol | ~372.24 g/mol [5] |

| Appearance | White crystalline powder[10] | White crystalline powder[1][5] |

| Solubility in Water | Low[1][2] | High (approx. 108 g/L at 20°C)[1][11] |

| pH of 1% Solution | Acidic | ~4.0 - 6.0[5][12] |

The stability constant (log K) indicates the strength of the complex formed between EDTA and a metal ion. A higher value signifies a more stable complex.[9][13]

| Metal Ion | Stability Constant (log K) |

| Ca²⁺ | 10.7[13] |

| Mg²⁺ | 8.7[13] |

| Mn²⁺ | 14.0 |

| Fe²⁺ | 14.3[13] |

| Zn²⁺ | 16.5[13] |

| Cu²⁺ | 18.8[13] |

| Fe³⁺ | 25.1[13] |

| Al³⁺ | 16.4[13] |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.[9][13]

Key Research Applications and Rationale for Selection

The choice between EDTA and its disodium salt is almost always based on the required pH of the final solution and the ease of preparation.

In molecular biology, the primary goal is often to inhibit metallo-dependent enzymes, particularly nucleases (DNases and RNases) that degrade DNA and RNA. These enzymes typically require divalent cations like Mg²⁺ as cofactors.[7][14]

-

Application: Preparation of storage and reaction buffers (e.g., TE Buffer - Tris-EDTA).

-

Compound of Choice: Disodium EDTA .

-

Rationale: Disodium EDTA is used because it dissolves easily in water, and its slightly acidic pH is readily adjusted to the desired pH of 8.0 for TE buffer.[15] At pH 8.0, EDTA effectively chelates divalent cations, protecting nucleic acids from degradation.[14] Using the free acid form would require significant amounts of a base like NaOH to dissolve the EDTA and then to raise the pH to 8.0, a cumbersome and often imprecise process.[16]

EDTA is widely used to inhibit metalloproteases, which can degrade proteins during extraction and purification.[17][18]

-

Application: Lysis buffers and protein purification buffers.

-

Compound of Choice: Disodium EDTA .

-

Rationale: Similar to molecular biology applications, the high solubility and ease of pH adjustment make disodium EDTA the preferred choice for inclusion in buffers to prevent unwanted proteolytic activity.[7] It is also used to prevent non-specific binding of proteins to chromatography columns that can be caused by metal ions.[14]

EDTA is a key component in reagents used to detach adherent cells from culture surfaces.

-

Application: Cell dissociation (e.g., Trypsin-EDTA).

-

Compound of Choice: Disodium EDTA .

-

Rationale: Cell adhesion is often mediated by calcium-dependent proteins (cadherins). EDTA chelates the Ca²⁺ ions in the culture medium, disrupting these interactions and facilitating cell detachment by proteases like trypsin.[14] Disodium EDTA's solubility in aqueous media is essential for this application.

In drug formulations, metal ions can catalyze oxidative degradation of active pharmaceutical ingredients (APIs), compromising a drug's efficacy and shelf-life.[19][20]

-

Application: Stabilizer and preservative in injectable, ophthalmic, and topical formulations.[19][20]

-

Compound of Choice: Disodium EDTA .

-

Rationale: Disodium EDTA is used as a chelating agent to sequester trace metal ions, thereby preventing degradation and improving the stability of the final product.[19][20] It also enhances the activity of some preservatives by binding metal ions that bacteria require.[11]

EDTA salts are the standard anticoagulant for hematological testing.

-

Application: Anticoagulant in blood collection tubes.

-

Compound of Choice: Disodium EDTA or Potassium EDTA (K₂-EDTA/K₃-EDTA) .

-

Rationale: EDTA chelates calcium ions (Ca²⁺) in the blood, which are essential for the coagulation cascade, thereby preventing clotting in vitro.[][11][21] The salt forms are used for their high solubility.

Detailed Experimental Protocols

This is one of the most common stock solutions in a molecular biology lab and clearly illustrates the practical advantage of using disodium EDTA.

Materials:

-

Disodium EDTA dihydrate (M.W. 372.24 g/mol )

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

Graduated cylinder, beaker, magnetic stirrer, and pH meter

Methodology:

-

To prepare 1 liter of solution, weigh out 186.1 g of disodium EDTA dihydrate and add it to 800 mL of deionized water in a beaker.

-

Place a magnetic stir bar in the beaker and stir the solution vigorously on a magnetic stirrer. The solution will not fully dissolve at this stage.

-

Slowly add a concentrated NaOH solution (or pellets) while continuously monitoring the pH.[16]

-

As the NaOH is added, the EDTA will begin to dissolve. Continue adding NaOH until the pH of the solution reaches 8.0.

-

Once the pH is stable at 8.0, transfer the solution to a graduated cylinder and adjust the final volume to 1 liter with deionized water.

-

Sterilize the solution by autoclaving.

Note: Attempting this protocol with EDTA free acid would require a significantly larger amount of NaOH and a much longer time to achieve dissolution.

This protocol outlines the role of EDTA in a typical buffer for lysing cells to extract genomic DNA.

Materials:

-

Lysis Buffer Components: Tris-HCl, NaCl, SDS (Sodium Dodecyl Sulfate)

-

0.5 M EDTA (pH 8.0) stock solution

Methodology:

-

Prepare the lysis buffer with the desired concentrations of components. A typical composition is 100 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 1% SDS.

-

Add the 0.5 M EDTA stock solution to the lysis buffer to achieve a final concentration of 5-10 mM.

-

During the extraction process, this buffer is added to the cell pellet. The SDS lyses the cells, while the EDTA chelates Mg²⁺ and other divalent cations released from the cells.

-

This chelation inactivates DNases, protecting the genomic DNA from enzymatic degradation throughout the purification procedure.[14]

Visualizing Key Concepts and Workflows

Caption: Core differences between EDTA and its disodium salt.

Caption: EDTA as a hexadentate ligand chelating a metal ion.

Caption: Workflow for preparing a 0.5M EDTA stock solution.

Caption: Inhibition of a metalloproteinase by EDTA chelation.

Conclusion

While EDTA and disodium EDTA share the same fundamental chelating function, their practical application in a research setting is governed by differences in solubility and pH. Disodium EDTA is the overwhelmingly preferred choice for the preparation of most laboratory buffers and solutions due to its high water solubility and the relative ease with which its pH can be adjusted. The free acid form of EDTA is rarely used directly for preparing aqueous solutions. Understanding these properties is essential for the efficient and accurate preparation of reagents, ensuring the integrity and success of downstream experiments and formulations.

References

- 1. Is EDTA and EDTA disodium salt the same - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. EDTA Tetrasodium Salt vs. This compound: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]

- 7. neofroxx.com [neofroxx.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. tnnchemical.com [tnnchemical.com]

- 11. Disodium EDTA | C10H16N2NaO8+ | CID 9839867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. crownchampion.com [crownchampion.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 18. biocompare.com [biocompare.com]

- 19. chemignition.com [chemignition.com]

- 20. nbinno.com [nbinno.com]

- 21. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

A Technical Guide to Preparing Solutions with EDTA Disodium Salt: Dihydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is an indispensable chelating agent in a myriad of scientific and pharmaceutical applications. Its ability to sequester divalent and trivalent metal ions makes it a critical component in buffers, cell culture media, and drug formulations, where it inhibits metalloenzymes, prevents oxidative damage, and enhances stability.[1][2] EDTA is commonly available as a disodium (B8443419) salt in two forms: dihydrate and anhydrous. The choice between these two forms for preparing solutions is a critical consideration that can impact experimental accuracy and reproducibility. This technical guide provides an in-depth comparison of EDTA disodium salt dihydrate and anhydrous, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.

Core Differences and Physicochemical Properties

The primary distinction between the dihydrate and anhydrous forms of this compound lies in the presence of two water molecules of hydration in the former.[3] This seemingly minor difference has significant implications for molecular weight, which must be accounted for when preparing solutions of a specific molarity.

| Property | This compound Dihydrate | This compound Anhydrous |

| Molecular Formula | C₁₀H₁₄N₂Na₂O₈ · 2H₂O[4] | C₁₀H₁₄N₂Na₂O₈ |

| Molecular Weight | 372.24 g/mol [4][5] | 336.21 g/mol |

| CAS Number | 6381-92-6[4][5] | 139-33-3 |

While both forms are white crystalline powders, their solubility characteristics are a key consideration. The dihydrate form is generally favored for laboratory use due to its perceived better kinetic solubility, meaning it may dissolve more readily in practice.[3][6] However, the thermodynamic solubility of both forms is the same once the pH is appropriately adjusted.[6] A crucial point for researchers to understand is that EDTA, in its free acid or disodium salt form, is poorly soluble in neutral or acidic water. To achieve complete dissolution, the pH of the solution must be raised to approximately 8.0 with a strong base, typically sodium hydroxide (B78521) (NaOH).[4][7]

Practical Considerations for Solution Preparation

Accuracy and Precision: The most critical factor when choosing between the dihydrate and anhydrous forms is the accurate calculation of the mass required to achieve the desired molar concentration. Using the incorrect molecular weight will lead to significant errors in the final solution's molarity.

Hygroscopicity: While not extensively documented in the direct comparisons, anhydrous forms of salts are generally more hygroscopic than their hydrated counterparts. This means the anhydrous form may absorb moisture from the atmosphere, leading to inaccuracies in weighing. Therefore, proper storage in a desiccator and rapid weighing are recommended when using the anhydrous form.

Stability: Both the dihydrate and anhydrous solid forms of this compound are stable when stored under appropriate conditions (cool, dry place).[8] Stock solutions of 0.5 M EDTA at pH 8.0 are stable for months when stored at room temperature.[5]

Experimental Protocols

Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)

This protocol describes the preparation of 1 liter of a 0.5 M EDTA stock solution, a common concentration used in molecular biology and biochemistry laboratories.

Materials:

-

This compound dihydrate (Molecular Weight: 372.24 g/mol ) OR this compound anhydrous (Molecular Weight: 336.21 g/mol )

-

Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)

-

Deionized or distilled water

-

Beaker (2 L)

-

Graduated cylinder (1 L)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Calculate the required mass of EDTA:

-

For Dihydrate: 186.12 g

-

For Anhydrous: 168.11 g

-

-

Weigh the calculated amount of this compound and transfer it to the 2 L beaker.

-

Add approximately 800 mL of deionized water to the beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar. Begin stirring. The solution will appear milky as the EDTA is not yet dissolved.[9]

-

Slowly add NaOH while monitoring the pH with a calibrated pH meter. For a 1 L solution, this will require approximately 20 g of NaOH pellets.[4] Add the NaOH incrementally, allowing it to dissolve and the pH to stabilize before adding more.

-

Continue adding NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[4]

-

Once the EDTA is fully dissolved and the pH is stable at 8.0, carefully transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1 L.

-

Transfer the solution to a labeled, sterile bottle for storage at room temperature.[10]

Protocol 2: Titrimetric Standardization of the Prepared EDTA Solution

To ensure the accuracy of the prepared EDTA solution, its concentration can be verified by titration against a primary standard, such as calcium carbonate (CaCO₃).

Materials:

-

Prepared EDTA solution (approx. 0.05 M for this protocol)

-

Calcium carbonate (CaCO₃), primary standard grade, dried

-

Dilute hydrochloric acid (HCl)

-

Ammonia (B1221849) buffer (pH 10)

-

Eriochrome Black T indicator

-

Burette, 50 mL

-

Conical flasks, 250 mL

-

Analytical balance

Procedure:

-

Prepare a standard calcium solution: Accurately weigh approximately 0.10 g of dried calcium carbonate into a conical flask.[11]

-

Carefully add a few milliliters of dilute HCl to dissolve the CaCO₃.

-

Gently boil the solution for a few minutes to expel any dissolved CO₂.[11]

-

Cool the solution and dilute it to approximately 50 mL with deionized water.

-

Titration:

-

Add 2 mL of pH 10 ammonia buffer and a pinch of Eriochrome Black T indicator to the calcium solution. The solution will turn a wine-red color.[12]

-

Fill the burette with the prepared EDTA solution and record the initial volume.

-

Titrate the calcium solution with the EDTA solution until the color changes from wine-red to a clear blue at the endpoint.[13]

-

Record the final volume of the EDTA solution used.

-

-

Repeat the titration at least two more times with replicate samples of the standard calcium solution.

-

Calculation: Calculate the molarity of the EDTA solution using the following formula:

-

Molarity of EDTA = (mass of CaCO₃ / Molar mass of CaCO₃) / Volume of EDTA used in liters

-

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental mechanism of EDTA chelation and the workflows for solution preparation and standardization.

Caption: Mechanism of EDTA chelation of a metal ion.

Caption: Workflow for preparing a 0.5 M EDTA stock solution.

Caption: Workflow for the titrimetric standardization of an EDTA solution.

Conclusion

The choice between this compound dihydrate and its anhydrous form for preparing solutions is primarily a matter of accurate molecular weight calculation and careful handling to account for potential hygroscopicity in the anhydrous form. For most routine laboratory applications, the dihydrate is more commonly used and is often recommended. Regardless of the form chosen, the critical step in preparing an EDTA solution is the adjustment of the pH to approximately 8.0 to ensure complete dissolution. By following the detailed protocols and understanding the fundamental properties outlined in this guide, researchers, scientists, and drug development professionals can confidently prepare accurate and stable EDTA solutions for their specific applications, thereby enhancing the reliability and reproducibility of their work.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Preparation of EDTA solution - Sharebiology [sharebiology.com]

- 8. gram.edu [gram.edu]

- 9. benchchem.com [benchchem.com]

- 10. crick.ac.uk [crick.ac.uk]

- 11. pharmaguddu.com [pharmaguddu.com]

- 12. titrations.info [titrations.info]

- 13. chemlab.truman.edu [chemlab.truman.edu]

Solubility of Disodium EDTA: A Comprehensive Technical Guide for Researchers

An In-depth analysis of the solubility characteristics of disodium (B8443419) ethylenediaminetetraacetic acid (EDTA) in various aqueous and organic media, providing essential data and methodologies for scientific and pharmaceutical applications.

Introduction

Disodium ethylenediaminetetraacetic acid (EDTA), a widely utilized chelating agent in research, pharmaceuticals, and various industrial processes, exhibits solubility that is critically dependent on the solvent system and its physicochemical properties, most notably pH. This technical guide provides a detailed exploration of the solubility of disodium EDTA in common laboratory buffers and solvents. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize this versatile compound in their work.

The molecular structure of EDTA, with its multiple carboxylic acid and amine functional groups, allows for strong interactions with water molecules, rendering it highly soluble in aqueous solutions. However, its solubility is significantly influenced by the protonation state of these groups, which is dictated by the pH of the medium. In contrast, its ionic nature generally limits its solubility in nonpolar organic solvents. Understanding these solubility characteristics is paramount for successful formulation, experimental design, and analytical method development.

Factors Influencing the Solubility of Disodium EDTA

The dissolution of disodium EDTA is governed by several key factors:

-

pH of the Medium: This is the most critical factor influencing the solubility of disodium EDTA in aqueous solutions. As the pH increases, the carboxylic acid groups of the EDTA molecule deprotonate, leading to a more negatively charged and thus more polar molecule. This increased polarity enhances its interaction with polar water molecules, resulting in a significant increase in solubility. Conversely, in acidic conditions (low pH), the carboxylic acid groups are protonated, reducing the molecule's overall charge and leading to a marked decrease in aqueous solubility.[1][2] It is a common laboratory practice to adjust the pH of disodium EDTA solutions to approximately 8.0 to achieve complete dissolution, especially at higher concentrations.[3][4][5]

-

Temperature: In general, as with most solid solutes, the solubility of disodium EDTA in water increases with temperature.[1] This is because the dissolution process is typically endothermic, meaning that absorbing heat favors the dissolution of the solid.

-

Presence of Co-solvents: The addition of organic co-solvents to an aqueous solution can either increase or decrease the solubility of disodium EDTA, depending on the nature of the co-solvent.[1] In some cases, a co-solvent system may enhance solubility where water alone is insufficient.

-

Ionic Strength: The presence of other salts in the solution can influence the solubility of disodium EDTA. While not extensively documented in the readily available literature, increasing the ionic strength of a solution can sometimes affect the solubility of solutes.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative data on the solubility of disodium EDTA in various solvents and buffers.

Table 1: Solubility of Disodium EDTA in Various Solvents

| Solvent | Solubility | Temperature (°C) | Molarity (approx.) |

| Water | 100 g/L[6] | 20 | 0.27 M |

| Water | ~96 mg/mL[7] | Room Temperature | ~0.26 M |

| Water | 41.67 mg/mL (Sonication recommended)[1] | Not Specified | 0.11 M |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (Sonication recommended)[1] | Not Specified | 0.0027 M |

| Ethanol (99%) | Practically Insoluble[8][9] | Not Specified | - |

| Methanol | Practically Insoluble[10] | Not Specified | - |

| Isopropanol | Information not readily available | Not Specified | - |

| Acetone | Practically Insoluble[11] | Not Specified | - |

| Chloroform | Practically Insoluble | Not Specified | - |

| Ether | Practically Insoluble | Not Specified | - |

| Glycerol | Information not readily available | Not Specified | - |

Note: The molecular weight of disodium EDTA dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O) is approximately 372.24 g/mol . Molarity calculations are based on this value.

Table 2: Qualitative Solubility of Disodium EDTA in Common Buffers

While specific quantitative data for the solubility of disodium EDTA in common laboratory buffers at various pH values is not extensively available in the reviewed literature, the general principle of pH-dependent solubility remains paramount. The following table provides a qualitative guide based on this principle. For precise applications, it is strongly recommended to determine the solubility experimentally under the specific conditions of use.

| Buffer System | pH Range | Qualitative Solubility | Rationale |

| Phosphate Buffer | 6.0 - 8.0 | Moderate to High | At pH 7.0, disodium EDTA is generally soluble, especially at lower concentrations (e.g., 6mM).[12][13] Solubility will increase significantly as the pH approaches 8.0. |

| TRIS Buffer | 7.5 - 8.5 | High | TRIS buffers are typically prepared at a pH of 7.5 or higher, a range where disodium EDTA exhibits good solubility.[14][15][16] Adjusting the pH to 8.0 is a standard procedure for dissolving EDTA.[17] |

| Acetate Buffer | 4.0 - 5.5 | Low to Moderate | In this acidic pH range, the carboxylic acid groups of EDTA are more protonated, leading to reduced aqueous solubility.[17] A 5% solution of disodium EDTA in water will have a pH between 4.0 and 6.0.[7] |

Experimental Protocols

General Protocol for Determining the Solubility of Disodium EDTA

This protocol outlines a general method for determining the solubility of disodium EDTA in a given solvent or buffer system.

Materials:

-

Disodium EDTA dihydrate powder

-

Solvent or buffer of interest

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of disodium EDTA powder to a known volume of the solvent or buffer in a sealed container.

-

Place the container in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved solid.

-

Dilute the filtered, saturated solution quantitatively with the same solvent or buffer to a concentration within the working range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method to determine the concentration of disodium EDTA. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A robust method for accurate quantification.[18][19]

-

UV-Visible Spectrophotometry: A simpler method, often requiring the formation of a colored complex with a metal ion.

-

Titration: A classical method involving titration with a standardized metal ion solution.[20]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of disodium EDTA in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Protocol for Preparing a 0.5 M Disodium EDTA Stock Solution (pH 8.0)

This is a widely used stock solution in molecular biology and biochemistry.

Materials:

-

Disodium EDTA dihydrate (MW: 372.24 g/mol )

-

Deionized or distilled water

-

Sodium hydroxide (B78521) (NaOH) pellets or a concentrated NaOH solution

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinder and beaker

Procedure:

-

To prepare 1 liter of 0.5 M EDTA solution, weigh out 186.1 g of disodium EDTA dihydrate.

-

Add the EDTA powder to approximately 800 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and begin stirring. The EDTA will not dissolve completely at this stage.

-

While stirring, slowly add NaOH pellets or a concentrated NaOH solution. Monitor the pH of the solution continuously with a pH meter.

-

Continue adding NaOH until the pH of the solution reaches 8.0. As the pH approaches 8.0, the EDTA will completely dissolve.[4][21]

-

Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1 liter.

-

The solution can be sterilized by autoclaving. Store at room temperature.

Visualizations

EDTA Chelation Signaling Pathway

Caption: Mechanism of enzyme inhibition by EDTA through chelation of essential metal cofactors.

Experimental Workflow for Solubility Determination

Caption: A stepwise process for the experimental determination of disodium EDTA solubility.

Conclusion

The solubility of disodium EDTA is a multifaceted property that is profoundly influenced by the choice of solvent and, most significantly, the pH of the aqueous medium. It is highly soluble in water, with its solubility dramatically increasing at alkaline pH values. Conversely, it is generally insoluble in nonpolar organic solvents. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is essential for formulating effective solutions, designing robust experiments, and ensuring the reliability of analytical data. While this guide provides a comprehensive overview of the available information, it is crucial to experimentally verify the solubility of disodium EDTA under the specific conditions of a given application, particularly when working with complex buffer systems.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. physical chemistry - Why is EDTA most soluble at a pH 8? (addition of NaOH) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 5. chemistscorner.com [chemistscorner.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Why is disodium salt of EDTA preferred to EDTA - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. â©781⪠Optical Rotation [doi.usp.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. drugfuture.com [drugfuture.com]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. drugfuture.com [drugfuture.com]

- 16. EDTA disodium salt | C10H14N2Na2O8 | CID 8759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdanderson.org [mdanderson.org]

- 18. AN268: Determination of Chelating Agents in Drinking Water and Wastewater Samples - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 19. medicaljournalssweden.se [medicaljournalssweden.se]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

The Influence of pH on the Chelating Efficacy of Disodium EDTA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role pH plays in the chelating ability of ethylenediaminetetraacetic acid disodium (B8443419) salt (Na₂EDTA). Understanding this relationship is paramount for optimizing its use in various applications, including drug formulation, analytical chemistry, and biopharmaceutical processing, where metal ion control is essential.

The Fundamental Role of pH in EDTA Chelation

Ethylenediaminetetraacetic acid (EDTA) is a hexaprotic weak acid, meaning it can donate six protons from its four carboxyl groups and two ammonium (B1175870) groups.[1][2] The disodium salt of EDTA (Na₂H₂Y) is commonly used due to its solubility in water.[3] The chelating power of EDTA is profoundly influenced by the pH of the solution because the speciation of EDTA—the distribution of its various protonated forms—is pH-dependent.[4][5]

The fully deprotonated species, Y⁴⁻, is the most effective form for chelating metal ions, as it possesses the maximum number of available lone pairs for coordination.[4] At lower pH values, the carboxyl and amino groups of EDTA become protonated, reducing the availability of these lone pairs and, consequently, diminishing the chelating capacity.[6]

The equilibrium between a metal ion (Mⁿ⁺) and EDTA can be represented as:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

The stability of the resulting metal-EDTA complex is described by the formation constant (K_f_). However, because the concentration of Y⁴⁻ is a function of pH, a more practical term, the conditional formation constant (K'f) , is used.[4][7] The conditional formation constant is pH-dependent and is defined as:

K'f = α_Y⁴⁻_ * K_f_

where α_Y⁴⁻_ is the fraction of total uncomplexed EDTA that exists in the fully deprotonated Y⁴⁻ form.[1][7] As the pH increases, α_Y⁴⁻_ increases, leading to a larger K'f and a more stable metal-EDTA complex, up to a certain pH.[5]

The following diagram illustrates the distribution of the different protonated species of EDTA across a range of pH values.

Caption: Predominant species of EDTA as a function of solution pH.

Quantitative Impact of pH on Metal-EDTA Complex Stability

The stability of metal-EDTA complexes is not only dependent on the metal ion but also significantly on the pH. At very high pH values, the formation of insoluble metal hydroxides can compete with the EDTA chelation, leading to a decrease in the effective chelation capacity.[4][6] Therefore, for each metal ion, there is an optimal pH range for chelation.

The following tables summarize the conditional formation constants (log K'f) for various metal-EDTA complexes at different pH values.

Table 1: Conditional Formation Constants (log K'f) for Divalent Metal Ions with EDTA

| pH | Mg²⁺ | Ca²⁺ | Mn²⁺ | Fe²⁺ | Co²⁺ | Ni²⁺ | Cu²⁺ | Zn²⁺ | Cd²⁺ |

| 2.0 | - | - | 5.5 | 6.0 | 7.9 | 10.0 | 10.1 | 8.3 | 8.2 |

| 4.0 | 2.8 | 4.8 | 9.4 | 10.0 | 12.2 | 14.2 | 14.3 | 12.2 | 12.1 |

| 6.0 | 5.4 | 7.4 | 12.0 | 12.6 | 14.8 | 16.8 | 16.9 | 14.8 | 14.7 |

| 8.0 | 7.0 | 9.0 | 13.6 | 14.2 | 16.4 | 18.4 | 18.5 | 16.4 | 16.3 |

| 10.0 | 8.7 | 10.7 | 14.0 | 14.3 | 16.3 | 18.6 | 18.8 | 16.5 | 16.5 |

| 12.0 | 8.2 | 10.2 | 13.5 | 11.8 | - | - | - | 15.5 | 15.0 |

Data synthesized from multiple sources. Values are approximate and can vary with ionic strength and temperature.

Table 2: Conditional Formation Constants (log K'f) for Trivalent and Tetravalent Metal Ions with EDTA

| pH | Al³⁺ | Cr³⁺ | Fe³⁺ | Th⁴⁺ |

| 2.0 | 9.5 | 13.0 | 14.3 | 16.5 |

| 4.0 | 12.7 | 16.0 | 17.5 | 19.7 |

| 6.0 | 14.5 | 18.0 | 19.8 | 21.9 |

| 8.0 | 16.0 | - | 21.8 | - |

| 10.0 | 16.1 | - | 21.0 | - |

Data synthesized from multiple sources. Dashes indicate that precipitation of metal hydroxides prevents effective chelation.

Experimental Protocols for Determining pH-Dependent Chelation Capacity

The effect of pH on the chelating ability of EDTA can be quantitatively determined using various analytical techniques. Complexometric titration is a classical and widely used method.

Complexometric Titration Protocol

This protocol outlines the determination of the chelation capacity of EDTA for a divalent metal ion (e.g., Mg²⁺) at a specific pH.

Objective: To determine the concentration of Mg²⁺ in a sample by titration with a standardized EDTA solution at a controlled pH of 10.

Materials:

-

Disodium EDTA dihydrate (Na₂H₂Y·2H₂O)

-

Magnesium sulfate (B86663) solution (unknown concentration)

-

Deionized water

-

Standard Zinc solution (for EDTA standardization)[9]

-

Burette, pipette, conical flasks, volumetric flasks

Procedure:

Part A: Preparation and Standardization of 0.01 M EDTA Solution [9]

-

Preparation: Accurately weigh approximately 3.72 g of Na₂H₂Y·2H₂O, dissolve it in deionized water in a 1 L volumetric flask, and dilute to the mark. Mix thoroughly.

-

Standardization: a. Pipette 25.00 mL of the standard Zinc solution into a 250 mL conical flask. b. Add 2 mL of pH 10 buffer and a few drops of Eriochrome Black T indicator until a wine-red color is observed.[9] c. Titrate with the prepared EDTA solution until the color changes from wine-red to a clear blue.[9] d. Repeat the titration to obtain three concordant readings and calculate the exact molarity of the EDTA solution.

Part B: Titration of Mg²⁺ at pH 10 [8]

-

Pipette 20.00 mL of the unknown Mg²⁺ solution into a 250 mL conical flask.

-

Add 2 mL of the pH 10 ammonia-ammonium chloride buffer.[8]

-

Add 2-3 drops of Eriochrome Black T indicator to obtain a wine-red color.[8]

-

Titrate the solution with the standardized 0.01 M EDTA solution until the endpoint is reached, indicated by a color change from wine-red to steel blue.[8]

-

Record the volume of EDTA used and repeat the titration for concordant results.

-

Calculate the concentration of Mg²⁺ in the unknown sample.

To study the effect of pH, this experiment can be repeated at different pH values using appropriate buffer systems and indicators.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining metal ion concentration using EDTA titration.

Signaling Pathways and Logical Relationships

The interplay between pH, EDTA speciation, and metal chelation can be visualized as a logical relationship diagram. This diagram illustrates how pH dictates the form of EDTA available, which in turn affects the stability of the metal-EDTA complex.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. ipu.sujal.dev [ipu.sujal.dev]

- 9. chemlab.truman.edu [chemlab.truman.edu]

The Ubiquitous Chelator: A Technical Guide to EDTA Disodium Salt and Metal Ion Sequestration in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

In the intricate biochemical milieu of biological samples, the presence of metal ions is a double-edged sword. While essential for a myriad of physiological processes as cofactors for enzymes and structural components of proteins, their uncontrolled activity can lead to protein degradation, oxidative stress, and interference in sensitive assays. Ethylenediaminetetraacetic acid (EDTA), particularly its disodium (B8443419) salt, stands as a cornerstone chelating agent, offering precise control over divalent and trivalent cation activity. This technical guide delves into the common metal ions chelated by EDTA disodium salt in biological samples, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.

The Chelation Landscape: Common Metal Ions and Their Affinity for EDTA

EDTA is a hexadentate ligand, capable of forming six bonds with a single metal ion, creating a highly stable, water-soluble complex.[1][2] This effectively sequesters the metal ion, preventing it from participating in other reactions. Its broad specificity makes it a powerful tool for managing the activity of numerous metal ions commonly found in biological matrices such as blood, plasma, cell lysates, and tissue homogenates.

The efficacy of chelation is dictated by the stability constant (K) of the metal-EDTA complex, often expressed in a logarithmic form (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The stability of these complexes can be influenced by pH, with most heavy metals being more effectively chelated under neutral to alkaline conditions.[3][4]

Below is a summary of the formation constants for EDTA complexes with common metal ions encountered in biological research.

| Metal Ion | Valence | Log K Value | Biological Relevance |

| Ferric Iron (Fe³⁺) | +3 | 25.1 | Heme proteins, electron transport, oxidative stress |

| Mercury (Hg²⁺) | +2 | 21.8 | Toxic heavy metal, environmental contaminant |

| Copper (Cu²⁺) | +2 | 18.8 | Enzyme cofactor, oxidative stress |

| Nickel (Ni²⁺) | +2 | 18.6 | Enzyme cofactor, potential allergen |

| Lead (Pb²⁺) | +2 | 18.0 | Toxic heavy metal, environmental contaminant |

| Zinc (Zn²⁺) | +2 | 16.5 | Enzyme cofactor, structural component of proteins |

| Cadmium (Cd²⁺) | +2 | 16.5 | Toxic heavy metal, environmental contaminant |

| Cobalt (Co²⁺) | +2 | 16.3 | Component of Vitamin B12, enzyme cofactor |

| Aluminum (Al³⁺) | +3 | 16.1 | Potential neurotoxin |

| Ferrous Iron (Fe²⁺) | +2 | 14.3 | Heme proteins, Fenton reaction |

| Manganese (Mn²⁺) | +2 | 14.0 | Enzyme cofactor |

| Calcium (Ca²⁺) | +2 | 10.7 | Signaling molecule, enzyme cofactor, blood coagulation |

| Magnesium (Mg²⁺) | +2 | 8.7 | Enzyme cofactor, ATP stabilization, nucleic acid stability |

Note: Stability constants are approximate and can vary with temperature and ionic strength.[4][5][6]

The Mechanism of Chelation and Its Impact on Biological Systems

The primary mechanism of EDTA involves the donation of electron pairs from its four carboxylate and two amine groups to a metal ion, forming a stable, cage-like structure.[1][2] This sequestration has profound effects on various biological processes and is leveraged in numerous experimental applications.

Inhibition of Metalloproteases

A critical application of EDTA is the inhibition of metalloproteases, a class of enzymes that require a divalent metal ion, typically zinc (Zn²⁺), for their catalytic activity.[7][8] By chelating the essential metal cofactor, EDTA renders the enzyme inactive, preventing the degradation of target proteins during cell lysis and protein purification.[7] This is a standard practice in the preparation of samples for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays.

Figure 1. Mechanism of EDTA-mediated metalloprotease inhibition.

Anticoagulation

In hematology and diagnostics, disodium EDTA is the anticoagulant of choice for preserving whole blood samples.[2] The blood coagulation cascade is a series of enzymatic reactions that are critically dependent on calcium ions (Ca²⁺).[2] EDTA chelates Ca²⁺ from the blood, thereby inhibiting the cascade and preventing clot formation.[2] This preserves the cellular components of the blood for analysis, such as complete blood counts.

Figure 2. Workflow for EDTA as an anticoagulant in blood samples.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common laboratory applications.

Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)

This is a standard stock solution used in many molecular biology and biochemistry labs.

Materials:

-

Disodium EDTA dihydrate (FW: 372.24 g/mol )

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder and beaker

Procedure:

-

Add 186.1 g of disodium EDTA dihydrate to 800 mL of deionized water in a beaker.

-

Stir vigorously on a magnetic stirrer. The EDTA will not dissolve completely at this stage.[8]

-

Slowly add NaOH while monitoring the pH. The EDTA will begin to dissolve as the pH approaches 8.0.[8]

-

Continue adding NaOH until the pH is adjusted to exactly 8.0. The solution should become clear.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

-

Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

-

Store the stock solution at room temperature or 4°C, where it is stable for months.

Protocol 2: General Chelation of Divalent Cations in a Biological Sample

This protocol provides a general framework for treating a biological sample (e.g., cell lysate, protein solution) with EDTA to inhibit metal-dependent processes.

Materials:

-

Biological sample

-

0.5 M EDTA stock solution (pH 8.0)

-

Appropriate buffer for the biological sample

Procedure:

-

Determine the final desired concentration of EDTA. For metalloprotease inhibition, a final concentration of 1-10 mM is typically effective.

-

Thaw the biological sample on ice.

-